Methyl 5-azaspiro[3.5]nonane-7-carboxylate
Description
Methyl 5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a piperidine ring fused with an oxetane moiety. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol (free base) or 245.27 g/mol as the hydrochloride salt (CAS: EN300-746635) . The spiro[3.5]nonane core introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties and target binding. This compound is primarily utilized as a building block for drug discovery, particularly in synthesizing protease inhibitors and CNS-targeting molecules .
Properties
IUPAC Name |
methyl 5-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTHKUAAMBMNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both an amine and a carboxylate group. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-azaspiro[3.5]nonane-7-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key analogs of Methyl 5-azaspiro[3.5]nonane-7-carboxylate, highlighting substituent variations and their implications:
Key Research Findings
Ester Group Impact: Methyl and ethyl esters (e.g., this compound vs. Ethyl 2-oxospiro[3.5]nonane-7-carboxylate) influence lipophilicity and hydrolysis rates. Ethyl esters generally exhibit slower metabolic degradation . tert-Butyl esters (e.g., Combi-Blocks’ QE-9503) enhance steric bulk, improving stability in acidic environments .
Substituent Effects: Electrophilic groups like cyano (tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) enable nucleophilic additions, expanding synthetic utility . Bromine substituents (tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) facilitate Suzuki-Miyaura couplings for aryl/heteroaryl introductions .
Amino Derivatives: Amino-substituted analogs (e.g., tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride) serve as precursors for secondary amine synthesis, critical in peptide-based drug design .
Spiro Core Modifications: Unsaturation (e.g., Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate) alters ring conformation, impacting binding affinity in enzyme inhibition assays .
Biological Activity
Methyl 5-azaspiro[3.5]nonane-7-carboxylate, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an extensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a spirocyclic structure that includes a nitrogen atom integrated into the ring system. This unique arrangement contributes to its chemical properties and biological interactions. The synthesis of this compound typically involves multi-step chemical reactions from readily available starting materials, optimizing reaction conditions such as temperature and time for maximum yield.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : It has been identified as a potential inhibitor of viral enzymes, particularly in the context of coronaviruses. Studies show that compounds with similar spirocyclic structures can interact effectively with viral proteases, leading to inhibition of viral replication .
- GPR119 Agonism : A related compound demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models, suggesting that methyl 5-azaspiro[3.5]nonane derivatives may act as GPR119 agonists. This receptor is implicated in insulin secretion and glucose homeostasis .
- Muscarinic Acetylcholine Receptor Antagonism : Some derivatives have been identified as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), which could have implications for treating cognitive disorders and other conditions influenced by cholinergic signaling .
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or metabolic pathways, modulating biochemical processes within cells.
- Receptor Binding : The interaction with GPR119 and mAChRs suggests that this compound can influence neurotransmitter release and metabolic regulation, impacting physiological responses such as glucose metabolism and cognitive function .
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A study evaluated various spirocyclic inhibitors against the SARS-CoV-2 main protease (3CLpro). Compounds similar to this compound showed significant inhibitory effects with low EC50 values, indicating high potency against viral replication . -
GPR119 Agonist Evaluation :
In a pharmacokinetic study involving Sprague-Dawley rats, a derivative of methyl 5-azaspiro[3.5]nonane demonstrated effective glucose-lowering properties, supporting its potential use in diabetes management. The study highlighted the importance of structural modifications for enhancing biological activity and pharmacological profiles .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
